3-Fluoro-5-(trifluoromethyl)mandelic acid
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Overview
Description
- It appears as colorless crystals or a white powder.
- Solubility: It is soluble in ethanol, chloroform, and carbon disulfide.
- Stability: It remains stable at room temperature.
3-Fluoro-5-(trifluoromethyl)benzoic acid: is an organic compound with the chemical formula C₈H₄F₄O₂.
Preparation Methods
- The synthesis of 3-Fluoro-5-(trifluoromethyl)benzoic acid typically involves chemical methods.
- Specific synthetic routes include selective substitution and fluorination reactions on trifluoromethylbenzoic acid.
- Industrial production methods may vary, but these reactions yield the desired compound.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary product is 3-Fluoro-5-(trifluoromethyl)benzoic acid itself.
Scientific Research Applications
Chemistry: Used as a fluorinating agent and catalyst in organic synthesis.
Biology: Its unique structure may contribute to the design of specialized materials.
Medicine: Investigated for potential antiviral properties (e.g., fusion inhibition in influenza A virus).
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In antiviral research, it inhibits membrane fusion between the virus and host cell endosomes.
Comparison with Similar Compounds
Uniqueness: Its trifluoromethyl group distinguishes it from other benzoic acids.
Similar Compounds: While not identical, related compounds include other fluorinated benzoic acids.
Remember that safety precautions are essential when handling this compound due to its skin and eye irritant properties. Proper protective gear and handling procedures should be followed
Properties
Molecular Formula |
C9H6F4O3 |
---|---|
Molecular Weight |
238.14 g/mol |
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-6-2-4(7(14)8(15)16)1-5(3-6)9(11,12)13/h1-3,7,14H,(H,15,16) |
InChI Key |
NGPFOEDJOGFFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(C(=O)O)O |
Origin of Product |
United States |
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